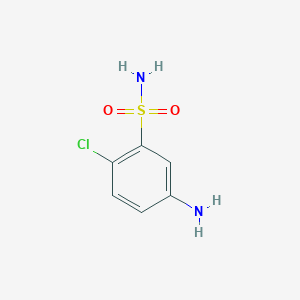

5-Amino-2-chlorobenzenesulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-2-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDSVQLOFIBCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173976 | |

| Record name | 5-Amino-2-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-19-2 | |

| Record name | 5-Amino-2-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-CHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6X4C839EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-chlorobenzenesulfonamide: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique structural arrangement, featuring an amine, a chloro group, and a sulfonamide moiety, makes it a versatile precursor for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, validated synthetic routes, key applications, and essential safety protocols. The insights herein are tailored for professionals in research and development who require a deep technical understanding of this compound for applications in medicinal chemistry, agrochemical synthesis, and material science.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and synthesis. This compound is typically a solid at room temperature, with characteristics that dictate its handling, storage, and reactivity.[1] Key identifying information and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2015-19-2 | [1][2][3][4] |

| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |

| Molecular Weight | 206.65 g/mol | [1][2][3] |

| Appearance | Beige to Light Brown Solid | [1] |

| Synonyms | 4-Chloroaniline-3-sulfonamide, 2-Chloro-5-aminobenzenesulfonamide | [1] |

| InChI Key | FDDSVQLOFIBCDH-UHFFFAOYSA-N | [2] |

| SMILES | c1cc(c(cc1N)S(=O)(=O)N)Cl | [2] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages foundational organic reactions. A common and effective route involves the ammonolysis and subsequent reduction of a nitro-substituted precursor, which is a reliable method for introducing the required functional groups onto the benzene ring.[5]

Synthetic Pathway Overview

The preparation method can be logically divided into two primary stages:

-

Ammonolysis: Conversion of 5-chloro-2-nitrobenzenesulfonyl chloride to 5-chloro-2-nitrobenzenesulfonamide.

-

Reduction: Reduction of the nitro group on 5-chloro-2-nitrobenzenesulfonamide to an amine group, yielding the final product.[5]

This process is valued for its operational simplicity, stable reaction conditions, and high yield of a product with good purity and crystalline form.[5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on established patent literature and represents a validated method for laboratory-scale synthesis.[5]

Step 1: Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl Chloride

-

In a reaction vessel equipped with a stirrer and temperature control, dissolve 5-chloro-2-nitrobenzenesulfonyl chloride in a suitable polar solvent such as water or dichloromethane.

-

Under controlled heating (30°C to 70°C), add ammonia water (ammoniacal liquor) to the solution to initiate the ammonolysis reaction.

-

Maintain the reaction temperature and continue stirring until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).

-

Upon completion, cool the mixture and isolate the solid product, 5-chloro-2-nitrobenzenesulfonamide, through filtration.

-

Wash the isolated solid with water and dry under a vacuum.

Step 2: Reduction of 5-Chloro-2-nitrobenzenesulfonamide

-

Charge a new reaction vessel with the 5-chloro-2-nitrobenzenesulfonamide obtained from the previous step.

-

Add a polar solvent system, such as a mixture of methanol and water.

-

Introduce a reducing agent, typically iron powder, to the mixture.

-

Heat the reaction mixture to a temperature between 40°C and 80°C to facilitate the reduction of the nitro group.

-

After the reaction is complete, filter the hot solution to remove the iron catalyst and other solid byproducts.

-

Allow the filtrate to cool, promoting the crystallization of the final product, this compound.

-

Collect the crystals by filtration, wash with a cold solvent, and dry to obtain the purified product.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Amino Group (-NH₂): This primary amine is nucleophilic and can undergo a wide range of reactions, including diazotization, acylation, and alkylation. This site is often the primary point of modification for building more complex molecules.

-

Sulfonamide Group (-SO₂NH₂): The sulfonamide group is relatively stable but can participate in reactions such as N-alkylation or be used to coordinate with metal centers. Its presence is key to the biological activity of many sulfonamide-based drugs.

-

Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution but can be displaced via nucleophilic aromatic substitution under certain conditions.

Applications in Research and Drug Development

While specific applications for this compound itself are as a chemical intermediate, its structural motifs are found in compounds with significant utility in pharmaceuticals, agriculture, and materials science.[6][7]

-

Pharmaceutical Development: The core structure is integral to the synthesis of sulfonamide antibiotics.[6][7] Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting bacterial growth.[8] This molecule serves as a valuable starting material for developing new antibacterial agents.

-

Agrochemical Chemistry: It is a building block in the formulation of advanced agrochemicals, contributing to the creation of targeted herbicides and pesticides.[6][7]

-

Dye Synthesis: The aromatic amine functionality allows it to be used as a precursor in the synthesis of azo dyes and other colorants.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A reversed-phase method using a C18 column is effective for separating the target compound from starting materials and byproducts.[9]

-

Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound (206.65 g/mol ) and can help identify impurities by their mass-to-charge ratio.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Caption: General analytical workflow for purity analysis by HPLC.

General Protocol for HPLC Purity Analysis

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

-

Sample Preparation: Prepare the synthesized sample in the same diluent to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a hazardous chemical and requires specific precautions.

-

Hazard Identification: Causes skin irritation and serious eye irritation.[12] May cause respiratory irritation.[13]

-

Handling Precautions:

-

Wash hands and any exposed skin thoroughly after handling.[14][15]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side shields, and a lab coat.[14][15]

-

Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[14][15]

-

Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[14][16]

-

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]

-

Skin: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[14][15]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[14][15] Store locked up.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the fields of medicinal and applied chemistry. Its well-defined synthesis and versatile reactivity provide a robust platform for the development of novel compounds with potential therapeutic, agricultural, and industrial applications. A comprehensive understanding of its properties, combined with strict adherence to safety and handling protocols, enables researchers to effectively and safely leverage this compound in their synthetic endeavors.

References

- gsrs. (n.d.).this compound.

- Pharmaffiliates. (n.d.).CAS No : 2015-19-2| Chemical Name : this compound.

- PubChem. (n.d.).2-Amino-5-chlorobenzenesulphonamide.

- Google Patents. (n.d.).CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

- PubMed. (n.d.).Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides.

- Agilent. (2017).Methods for the Analysis of Underivatized Amino Acids by LC/MS.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. 2015-19-2|this compound|BLD Pharm [bldpharm.com]

- 5. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. agilent.com [agilent.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 5-Amino-2-chlorobenzenesulfonamide (CAS 2015-19-2): Properties, Synthesis, and Applications for Research Professionals

Executive Summary: 5-Amino-2-chlorobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a crucial building block in organic synthesis. Its distinct structural features—an aniline ring substituted with both a chloro and a sulfonamide group—make it a versatile intermediate for the development of more complex molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a practical synthetic pathway, details its applications in research and drug development, presents methods for its analytical characterization, and summarizes critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize sulfonamide-based scaffolds in their work.

Introduction and Chemical Identity

This compound, identified by the CAS number 2015-19-2, belongs to the class of organic compounds known as benzenesulfonamides. These structures are characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The specific substitution pattern of this molecule, with an amino group at position 5 and a chlorine atom at position 2, provides two reactive sites for further chemical modification, making it a valuable precursor in medicinal chemistry and materials science.[1] The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, most notably in antibacterial drugs where it acts by inhibiting folic acid synthesis.[2]

The strategic placement of the chloro, amino, and sulfonamide groups on the benzene ring influences the molecule's reactivity and electronic properties, allowing for selective functionalization in multi-step synthetic routes.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperatures, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 2015-19-2 | [1][3][4] |

| Molecular Formula | C₆H₇ClN₂O₂S | [3][4] |

| Molecular Weight | 206.65 g/mol | [3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Chloroaniline-3-sulfonamide, 2-Chloro-5-aminobenzenesulfonamide | [4] |

| Appearance | Beige to Light Brown Solid | [4] |

| Storage | 2-8°C, Refrigerator | [4][6] |

| SMILES | c1cc(c(cc1N)S(=O)(=O)N)Cl | [3] |

| InChIKey | FDDSVQLOFIBCDH-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a logical and efficient pathway can be devised from its structural isomer, 2-amino-5-chlorobenzenesulfonamide. A common industrial approach involves the reduction of a nitro-substituted precursor.[7] The following proposed synthesis starts with 2-chloro-5-nitrobenzenesulfonyl chloride, a commercially available starting material.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Ammonolysis of 2-Chloro-5-nitrobenzenesulfonyl chloride This step converts the sulfonyl chloride group into the desired sulfonamide. The use of a polar solvent like dichloromethane facilitates the reaction with aqueous ammonia.[7]

-

In a well-ventilated fume hood, dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add concentrated ammonia water (approx. 2.0-3.0 eq) dropwise while maintaining the temperature below 10°C. Vigorous stirring is essential.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-nitrobenzenesulfonamide.

Step 2: Reduction of 2-Chloro-5-nitrobenzenesulfonamide The critical step is the selective reduction of the nitro group to an amine without affecting the chloro or sulfonamide functionalities. Catalytic hydrogenation is an option, but a simpler and effective method employs a metal-acid system, such as iron powder in a protic solvent mixture.[7] This method is robust, cost-effective, and avoids the hazards of high-pressure hydrogenation.[7]

-

To a flask containing 2-chloro-5-nitrobenzenesulfonamide (1.0 eq), add a mixture of methanol and water.

-

Add iron powder (approx. 3.0-5.0 eq) and a catalytic amount of ammonium chloride to activate the reaction.

-

Heat the mixture to reflux (60-80°C) and stir vigorously. The reaction is typically complete within 3-6 hours (monitor by TLC).[7]

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove methanol.

-

Neutralize the remaining aqueous solution with sodium bicarbonate, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Applications in Research and Development

The primary value of this compound lies in its utility as a versatile chemical intermediate. Researchers in drug discovery and materials science can leverage its functional groups for further elaboration.

-

Pharmaceutical Development: As a scaffold, it is instrumental in synthesizing novel therapeutic agents. A key application for closely related aminobenzenesulfonamides is in the development of kinase inhibitors for oncology. For instance, the analogous compound 2-methyl-5-aminobenzenesulfonamide is a pivotal intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used to treat advanced renal cell carcinoma.[8] The amino group of these compounds typically serves as a handle for coupling with heterocyclic systems, while the sulfonamide group often contributes to target binding and solubility.

Caption: Role as a scaffold for creating complex bioactive molecules.

-

Agrochemicals and Materials Science: Substituted sulfonamides are also used in the formulation of agrochemicals and as monomers for specialty polymers.[9] The presence of chlorine and amine functionalities can impart specific properties like thermal stability or pest-targeting capabilities when incorporated into larger molecular frameworks.[9]

Analytical Characterization

Confirming the identity and purity of this compound is critical for its use in subsequent research. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, while Mass Spectrometry (MS) confirms molecular weight.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for analyzing the purity of the synthesized compound.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL with the mobile phase.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For highly accurate quantification, especially at trace levels in complex matrices, isotope dilution mass spectrometry (LC-MS/MS) is the preferred method.[10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][11] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [6][11] |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | [6] |

Recommended Safety Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6][12]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][13] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is between 2-8°C.[4][6]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

-

Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[12]

-

Ingestion: Rinse mouth and drink plenty of water. Do NOT induce vomiting. Seek immediate medical attention.[13]

-

Conclusion

This compound is a strategically functionalized building block with significant potential for researchers in synthetic and medicinal chemistry. Its dual reactive sites—the amino and sulfonamide groups—provide a robust platform for constructing complex molecular architectures. By understanding its properties, synthesis, and handling requirements, scientists can effectively and safely incorporate this valuable intermediate into their research and development workflows, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

- This compound - gsrs.

- CAS No : 2015-19-2| Chemical Name : this compound | Pharmaffiliates.

- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents.

- 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem.

- 4-Chloroaniline-3-sulfonamide (CAS 2015-19-2) Global Market Research Report 2022.

- CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.

- (PDF) 5-Amino-2-methylbenzenesulfonamide - ResearchGate.

- Design and synthesis of benzothiazole/thiophene-4 H -chromene hybrids - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08262F.

- Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides - PubMed.

- Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent.

- Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry.

Sources

- 1. Haletos orgânicos | CymitQuimica [cymitquimica.com]

- 2. CAS 6973-09-7: 5-Amino-2-methylbenzenesulfonamide [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 8. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Structural Isomers of Aminochlorobenzenesulfonamide

Abstract

The precise identification and differentiation of structural isomers are of paramount importance in the fields of pharmaceutical development, chemical synthesis, and materials science. The biological activity and physicochemical properties of a molecule are intrinsically linked to the specific arrangement of its constituent atoms.[1] This guide provides an in-depth technical examination of 2-amino-5-chlorobenzenesulfonamide and its structural isomers. We will systematically explore the distinct properties of each isomer, present robust analytical methodologies for their separation and characterization, and offer expert insights into the causal relationships between molecular structure and experimental observations. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of these compounds for their work.

Introduction: The Critical Nature of Isomeric Purity

2-Amino-5-chlorobenzenesulfonamide (CAS 5790-69-2) is a substituted aromatic sulfonamide, a class of compounds renowned for its diverse pharmacological applications.[2] The core structure, featuring a benzene ring substituted with amino (-NH₂), chloro (-Cl), and sulfonamide (-SO₂NH₂) groups, allows for the existence of several structural isomers. Structural isomers possess the same molecular formula (C₆H₇ClN₂O₂S) but differ in the connectivity and arrangement of these functional groups on the aromatic ring.[3][4]

These seemingly subtle differences in structure can lead to profound variations in physical properties (e.g., melting point, solubility), spectroscopic signatures, and, most critically, biological activity.[1][5] In a drug development context, one isomer may be a potent therapeutic agent while another could be inactive or even toxic. Therefore, the ability to unambiguously identify, separate, and quantify each isomer is not merely an academic exercise but a fundamental requirement for ensuring product safety, efficacy, and regulatory compliance. This guide establishes a comprehensive framework for understanding and analyzing these critical molecular entities.

Enumeration and Identification of Structural Isomers

Fixing the sulfonamide group at position 1 of the benzene ring, we can systematically identify the possible structural isomers by varying the positions of the amino and chloro substituents. The parent compound is 2-amino-5-chlorobenzenesulfonamide. The other five primary structural isomers are:

-

2-Amino-3-chlorobenzenesulfonamide

-

2-Amino-4-chlorobenzenesulfonamide

-

2-Amino-6-chlorobenzenesulfonamide

-

3-Amino-4-chlorobenzenesulfonamide

-

3-Amino-5-chlorobenzenesulfonamide

-

4-Amino-2-chlorobenzenesulfonamide

-

4-Amino-3-chlorobenzenesulfonamide

The distinct spatial arrangement of these isomers is visualized in the diagram below.

Caption: The parent compound and its primary structural isomers.

Physicochemical and Spectroscopic Characterization

The unique electronic environment of each isomer, dictated by the relative positions of the electron-withdrawing (-Cl, -SO₂NH₂) and electron-donating (-NH₂) groups, results in distinct and measurable properties. A comparative summary is provided below.

Table 1: Comparative Physicochemical Properties of Isomers

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) |

| 2-Amino-5-chlorobenzenesulfonamide | 5790-69-2 | 206.65 | 175-178 |

| 2-Amino-3-chlorobenzenesulfonamide | 60161-45-7 | 206.65 | 198-202 |

| 2-Amino-4-chlorobenzenesulfonamide | 6283-25-6 | 206.65 | 178-181 |

| 2-Amino-6-chlorobenzenesulfonamide | 5800-59-9 | 206.65 | 165-168 |

| 3-Amino-4-chlorobenzenesulfonamide | 97-40-5 | 206.65 | 169-172 |

| 3-Amino-5-chlorobenzenesulfonamide | 6378-55-8 | 206.65 | 155-158 |

| 4-Amino-2-chlorobenzenesulfonamide | 6291-82-3 | 206.65 | 162-165 |

| 4-Amino-3-chlorobenzenesulfonamide | 133-75-5 | 206.65 | 145-148 |

Note: Melting points are predicted or sourced from chemical suppliers and may vary. Experimental verification is recommended.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful techniques for definitive structure elucidation. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are unique for each isomer, providing a structural "fingerprint." For instance, the symmetry in a molecule like 2-amino-5-chlorobenzenesulfonamide will result in a different number of distinct aromatic signals compared to a less symmetric isomer like 2-amino-3-chlorobenzenesulfonamide.

Infrared (IR) Spectroscopy: While IR spectroscopy is less definitive for distinguishing between positional isomers, it is crucial for confirming the presence of the key functional groups. Characteristic absorption bands include:

-

N-H stretch (Amino group): ~3300-3500 cm⁻¹ (typically a doublet)

-

S=O stretch (Sulfonamide group): ~1330-1370 cm⁻¹ (asymmetric) and ~1140-1180 cm⁻¹ (symmetric)

-

C-Cl stretch: ~600-800 cm⁻¹

Mass Spectrometry (MS): All isomers will exhibit the same molecular ion peak (m/z) corresponding to their shared molecular weight (206.65 g/mol ).[2] However, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns under techniques like GC-MS or LC-MS/MS can also show subtle differences, which may be exploited for analytical differentiation.

Analytical Methodologies for Separation and Identification

Given that mass spectrometry alone cannot differentiate these structural isomers, chromatographic separation is essential.[6] High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and applicability to these non-volatile, polar compounds.[7][8]

The Causality of Chromatographic Separation

The separation of these isomers via Reversed-Phase HPLC (RP-HPLC) is primarily driven by differences in their polarity.[9] Polarity is influenced by the molecule's overall dipole moment, which is a vector sum of the individual bond dipoles of the functional groups. Changing the position of the -Cl and -NH₂ groups alters this overall dipole moment, leading to variations in how strongly each isomer interacts with the nonpolar stationary phase (e.g., C18) and the polar mobile phase. More polar isomers will have a lower affinity for the stationary phase and will elute earlier, while less polar isomers will be retained longer.

The following diagram illustrates a self-validating workflow for the analysis of a potential mixture of isomers.

Caption: A self-validating analytical workflow for isomer separation and quantification.

Protocol: Isomer Separation by RP-HPLC

This protocol provides a robust starting point for the separation of aminochlorobenzenesulfonamide isomers. Method optimization is crucial for achieving baseline separation of all components.

Objective: To separate and identify the structural isomers of aminochlorobenzenesulfonamide in a sample mixture.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Certified reference standards for each isomer

-

Sample diluent: 50:50 (v/v) Acetonitrile/Water

Procedure:

-

System Preparation:

-

Equilibrate the HPLC system and column with a mobile phase composition of 80% A / 20% B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the UV detector wavelength to 254 nm.

-

Set the column oven temperature to 30 °C.

-

-

Standard Preparation:

-

Prepare individual stock solutions of each reference standard at 1 mg/mL in the sample diluent.

-

Prepare a mixed standard solution containing all isomers at a final concentration of ~20 µg/mL each.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of ~100 µg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

System Suitability Test (SST):

-

Inject the mixed standard solution five times.

-

The system is deemed suitable if:

-

The resolution between the two closest-eluting peaks is > 1.5.

-

The tailing factor for each peak is between 0.8 and 1.5.

-

The relative standard deviation (%RSD) for the peak areas is < 2.0%.

-

-

Trustworthiness Insight: The SST ensures that the chromatographic system is performing adequately to provide reliable and reproducible data before analyzing any unknown samples.

-

-

Analysis:

-

Inject the prepared sample solution.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those obtained from the mixed standard injection.

-

-

Confirmation (Spiking):

-

To definitively confirm the identity of a peak, prepare a spiked sample by adding a known amount of a specific isomer standard to the sample solution.

-

An increase in the area of the corresponding peak confirms its identity.

-

Synthesis and Applications

The synthesis of 2-amino-5-chlorobenzenesulfonamide can be achieved by the chlorination of 2-aminobenzenesulfonamide using a chlorinating agent such as N-chlorosuccinimide (NCS).[10] The synthesis of other isomers typically involves starting with the appropriately substituted aniline or nitrobenzene and proceeding through chlorination, sulfonation, and reduction/amination steps. The specific synthetic route is a critical determinant of the final isomeric profile.

These compounds and their derivatives are investigated for various biological activities, including antibacterial and antifungal properties.[5][11] Their structural similarity to p-aminobenzoic acid (PABA) allows some sulfonamides to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria.

Conclusion

The structural isomers of aminochlorobenzenesulfonamide present a classic case study in the importance of precise molecular characterization. While sharing a common molecular formula, their distinct structures give rise to unique physicochemical properties that govern their behavior in both analytical systems and biological environments. A thorough understanding of these differences, coupled with robust, validated analytical methods like RP-HPLC, is indispensable for any scientific endeavor involving these compounds. This guide provides the foundational knowledge and practical methodologies required to confidently navigate the challenges associated with the analysis of these and other structurally similar isomers.

References

- A Technical Guide to the Physical Characteristics of Ortho-aminobenzenesulfonamide. Benchchem.

- 2-Amino-5-chlorobenzenesulfonamide synthesis. ChemicalBook.

- Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. SIELC Technologies.

- 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894.

- 4-Aminobenzenesulfonamide;ethene | C8H12N2O2S | CID 18348497.

- 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550.

- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.

- Introduction to HPLC. Shimadzu.

- Physicochemical Properties in Relation to Biological Action. Pharmaguideline. URL: [Link]

- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives... Digital Repository, Baghdad Science Journal.

- Structural Isomerism. Doc Brown's Chemistry. URL: [Link]

- SEPARATION METHODS OF ANALYSIS (CHM 703). National Open University of Nigeria.

- Chapter 12 - Chromatographic and Electrophoretic Methods. Analytical Sciences Digital Library. URL: [Link]

- 2-Amino-5-chlorobenzophenone.

- 8 constitutional isomers of molecular formula C4H11N. Doc Brown's Chemistry. URL: [Link]

- Chromatographic Methods for Separation and Identification of Bioactive Compounds. SpringerLink. URL: [Link]

- Modern Methods for the Separation of Enantiomers. Chiral Technologies.

- Aminobenzimidazoles and Structural Isomers as Templates for Dual-Acting...

Sources

- 1. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]

- 2. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 4. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]

- 5. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Chromatographic Methods for Separation and Identification of Bioactive Compounds [ouci.dntb.gov.ua]

- 9. lcms.cz [lcms.cz]

- 10. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

An In-Depth Technical Guide to 5-Amino-2-chlorobenzenesulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzenesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical industry, primarily as a building block for the synthesis of sulfonamide drugs. Its bifunctional nature, possessing both an amino and a sulfonamide group, allows for versatile chemical modifications, making it a valuable precursor for a range of therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, detailed synthetic protocols, mechanism of action of its derivatives, and its applications in drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂S | [1] |

| Molecular Weight | 206.65 g/mol | [1] |

| CAS Number | 2015-19-2 | [2] |

| Appearance | Beige to Light Brown Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound. The choice of method often depends on the availability of starting materials and desired scale of production.

Method 1: Chlorination of o-Aminobenzenesulfonamide

This method involves the direct chlorination of o-aminobenzenesulfonamide using N-chlorosuccinimide (NCS). It is a high-yielding, one-step process.

Experimental Protocol:

-

In a round-bottom flask, dissolve o-Aminobenzenesulfonamide (1.72 g) in chloroform.

-

Add N-chlorosuccinimide (NCS) (1.32 g, 1.0 equivalent) to the solution.

-

Stir the mixture at reflux temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography to obtain this compound.

This protocol has a reported yield of 95% and a purity of over 99%.[4]

Caption: Synthesis of this compound via chlorination.

Method 2: From 5-Chloro-2-nitrobenzenesulfonyl chloride

This two-step method begins with the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group.

Experimental Protocol:

Step 1: Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl chloride

-

In a reaction vessel, add 5-chloro-2-nitrobenzenesulfonyl chloride to a polar solvent such as water or dichloromethane.

-

Add ammonia water to the mixture.

-

Heat the reaction mixture to a temperature between 30°C and 70°C.

-

Maintain the temperature and stir until the reaction is complete.

-

Cool the mixture and filter to isolate the resulting 5-chloro-2-nitrobenzenesulfonamide.

Step 2: Reduction of 5-Chloro-2-nitrobenzenesulfonamide

-

In a suitable polar solvent, such as a mixture of methanol and water, suspend the 5-chloro-2-nitrobenzenesulfonamide obtained from Step 1.

-

Add a reducing agent, such as iron powder.

-

Heat the reaction mixture to a temperature between 40°C and 80°C.

-

After the reduction is complete, the desired this compound can be isolated.

This method is reported to have a high reaction yield and produces a product with high purity and good crystal form.[5]

Caption: Two-step synthesis of this compound.

Biological Activity and Mechanism of Action

This compound itself is not known to have significant biological activity. Its primary importance lies in its role as a precursor for the synthesis of a class of antibiotics known as sulfonamides.

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[3][6][7] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of nucleotides and amino acids. The inhibition of this pathway ultimately leads to the cessation of bacterial cell division and growth (bacteriostasis).[6][7]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Applications in Drug Discovery and Development

The primary application of this compound is as a starting material for the synthesis of various sulfonamide-based therapeutic agents. The structural motif of sulfonamides is present in a wide range of drugs with diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic agents.[6][8]

While specific examples of drugs synthesized directly from this compound are not extensively documented in readily available literature, its structural features make it an ideal candidate for the development of novel sulfonamide derivatives. The amino group can be readily acylated, alkylated, or diazotized to introduce various functionalities, while the sulfonamide group can be further modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

A reverse-phase HPLC method can be utilized for the analysis of this compound.[2]

Representative HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).

-

Detection: UV detection at an appropriate wavelength.

This method allows for the separation of this compound from potential impurities and starting materials, enabling accurate purity assessment.

Spectroscopic Data (Predicted and General)

While specific, experimentally verified spectra for this compound are not widely published, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro, amino, and sulfonamide substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the six carbons of the benzene ring. The chemical shifts will be characteristic of a substituted benzene ring, with the carbons attached to the heteroatoms (Cl, N, S) showing distinct shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretching vibrations of the primary amine and sulfonamide groups, typically in the region of 3200-3500 cm⁻¹.

-

S=O stretching vibrations of the sulfonamide group, appearing as two strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

C-N stretching vibrations of the aromatic amine.

-

C-Cl stretching vibrations .

-

Aromatic C-H and C=C stretching vibrations .

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (206.65 g/mol ). The fragmentation pattern will be influenced by the presence of the chlorine atom (isotope pattern) and the cleavage of the sulfonamide and amino groups.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it a valuable precursor for the development of a wide range of sulfonamide-based drugs. A thorough understanding of its chemical properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and scientists working in the field of drug discovery and development. This guide provides a consolidated resource to aid in the effective utilization of this key chemical intermediate.

References

- Folate biosynthesis inhibition by sulfonamide. (A) Sulfonamide structures.

- Inhibition mechanism of bacterial folic acid biosynthesis pathway (a)...

- Folate Antagonists | Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e | AccessPharmacy.

- Folic acid synthesis and sulfonamides site of action.

- optimizing reaction conditions for sulfonamide synthesis

- Sulfonamides and trimethoprim anim

- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google P

- Modular Two-Step Route to Sulfondiimidamides - PMC - NIH.

- Microwave-assisted synthesis and bioevalu

- The Synthesis of Functionalised Sulfonamides - UCL Discovery.

- 5-Amino-2-chlorobenzenesulfonic acid (CAS 88-43-7) Properties | Density, Cp, Viscosity. Chemcasts.

- 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchG

- Proton NMR chemical shifts and coupling constants for brain metabolites.

- Mass Spectrometry - Fragmentation P

- 13C NMR Chemical Shifts - Oregon St

- 5790-69-2|2-Amino-5-chlorobenzenesulfonamide|BLD Pharm.

- 5-Amino-2-methylbenzenesulfonamide, 96% 5 g | Buy Online | Thermo Scientific Chemicals.

- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR.

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.

- interpreting C-13 NMR spectra - Chemguide.

- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem...

- 5-Amino-2-chlorobenzenesulphonamide | SIELC Technologies.

- Interpreting Infrared Spectra - Specac Ltd.

- Table of Characteristic IR Absorptions.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- MS fragmentation p

- predicting likely fragments in a mass spectrum - YouTube.

- NMR Coupling Constants - Chemical Instrument

- 2-Amino-5-chlorobenzenesulfonamide synthesis - ChemicalBook.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- 13-C NMR Chemical Shift Table.pdf.

- 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem.

- 2015-19-2|this compound|BLD Pharm.

- FTIR Functional Group D

- Solubility of p -Aminobenzenesulfonamide in Different Solvents

- Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors - MDPI.

- Solubilities of Amino Acids in Different Mixed Solvents.

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.

- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.

- Peptide ion fragmentation in Peptide ion fragment

- Peptide solubility - Bachem.

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central.

- 2-Amino-5-chlorobenzophenone 98 719-59-5 - Sigma-Aldrich.

- Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - Digital Repository.

Sources

- 1. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-2-chlorobenzenesulphonamide | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

5-Amino-2-chlorobenzenesulfonamide: A Technical Guide to its Synthesis, Properties, and Evolving Applications

This in-depth technical guide provides a comprehensive overview of 5-Amino-2-chlorobenzenesulfonamide, a key chemical intermediate in the pharmaceutical and chemical industries. This document explores the compound's historical context, details its synthesis and physicochemical properties, and examines its significant role in modern drug development.

Introduction: A Molecule Bridging Dyes and Drugs

The history of this compound is intrinsically linked to the broader narrative of sulfonamide chemistry. The journey of sulfonamides began in the early 20th century, not in medicine, but in the vibrant world of industrial dyes. The discovery that Prontosil, a sulfonamide-containing dye, possessed antibacterial properties was a watershed moment in medicine[1]. This finding revealed that the sulfonamide moiety was the active component, leading to the development of the first class of systemic antibacterial drugs, commonly known as sulfa drugs[1].

While the precise first synthesis of this compound is not prominently documented in seminal, standalone publications, its chemical structure is representative of the types of intermediates that were being explored during the burgeoning era of synthetic organic chemistry. It is highly probable that its initial synthesis occurred within the context of research into new dye structures or as part of the extensive exploration of sulfonamide derivatives following the discovery of their medicinal properties. Today, this compound is a commercially available compound primarily utilized as a crucial building block in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

This compound is a beige to light brown solid at room temperature. Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 2015-19-2 | [2] |

| Molecular Formula | C₆H₇ClN₂O₂S | [3] |

| Molecular Weight | 206.65 g/mol | [3] |

| Appearance | Beige to Light Brown Solid | [2] |

| SMILES | Nc1cc(S(N)(=O)=O)c(Cl)cc1 | [3] |

| InChIKey | FDDSVQLOFIBCDH-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, reflecting the evolution of synthetic methodologies. A common and illustrative modern approach involves a two-step process starting from 5-chloro-2-nitroaniline.

General Synthesis Pathway

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound.

Step 1: Synthesis of 5-chloro-2-nitrobenzenesulfonyl chloride

-

Diazotization: 5-chloro-2-nitroaniline is dissolved in a suitable acidic medium, typically hydrochloric acid, and cooled to a low temperature (0-5 °C).

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the low temperature. This reaction forms the corresponding diazonium salt.

-

Sandmeyer-type Reaction: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, often in the presence of a copper(I) chloride catalyst. This step results in the formation of 5-chloro-2-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 5-chloro-2-nitrobenzenesulfonamide

-

Ammonolysis: The 5-chloro-2-nitrobenzenesulfonyl chloride obtained in the previous step is reacted with an excess of ammonia, typically in the form of aqueous ammonia. This reaction is usually carried out at a controlled temperature to facilitate the displacement of the chloride on the sulfonyl group, yielding 5-chloro-2-nitrobenzenesulfonamide.

Step 3: Synthesis of this compound

-

Reduction: The nitro group of 5-chloro-2-nitrobenzenesulfonamide is then reduced to an amino group. This can be achieved using various reducing agents. A common and effective method is the use of a metal, such as iron powder, in an acidic medium (e.g., acetic acid or hydrochloric acid). Other reducing agents like tin(II) chloride or catalytic hydrogenation can also be employed.

-

Upon completion of the reduction, the reaction mixture is worked up to isolate the final product, this compound. This typically involves neutralization, extraction, and purification by recrystallization or chromatography.

Role in Drug Development and Chemical Research

This compound serves as a valuable scaffold in medicinal chemistry due to the presence of multiple reactive sites: the amino group, the sulfonamide moiety, and the aromatic ring which can undergo further substitution.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with therapeutic properties. The distinct electronic and steric properties imparted by the chloro and amino substituents on the benzenesulfonamide core make it an attractive starting material for the targeted synthesis of drug candidates.

Logical Relationships in Drug Design

The structural features of this compound allow for its incorporation into larger molecules through various chemical transformations, as illustrated in the diagram below.

Caption: Logical relationships of reactive sites on this compound for drug design.

Conclusion

This compound stands as a testament to the enduring legacy of sulfonamide chemistry. From its likely origins in the exploratory era of synthetic dyes to its current role as a key intermediate in the pharmaceutical industry, this molecule embodies the evolution of organic chemistry and its profound impact on human health. The synthetic pathways and chemical properties detailed in this guide underscore its versatility and continued importance for researchers and scientists in the field of drug development.

References

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

- This compound. National Center for Biotechnology Information. PubChem Compound Database.

- This compound. Pharmaffiliates.

Sources

An In-depth Technical Guide to 5-Amino-2-chlorobenzenesulfonamide and its Derivatives: From Synthesis to Therapeutic Applications

This technical guide provides a comprehensive overview of 5-Amino-2-chlorobenzenesulfonamide, a versatile chemical intermediate, and its derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, and diverse therapeutic applications of this important scaffold. We will explore its role in the development of diuretics, carbonic anhydrase inhibitors, and antibacterial agents, supported by detailed experimental protocols, structure-activity relationships, and mechanistic insights.

The Core Moiety: this compound

This compound is a substituted aromatic sulfonamide that serves as a crucial building block in the synthesis of various biologically active compounds. Its chemical structure, featuring an amino group, a chloro substituent, and a sulfonamide moiety, provides multiple reaction sites for chemical modification, making it an attractive starting point for the development of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |

| Molecular Weight | 206.65 g/mol | [1][2] |

| CAS Number | 2015-19-2 | [1][2] |

| Appearance | Beige to Light Brown Solid | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Chloro-5-aminobenzenesulfonamide, 4-Chloroaniline-3-sulfonamide | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired purity, and scalability. Below are two common, lab-scale synthetic protocols.

Protocol 1: Synthesis from 2-Chloro-5-nitrobenzenesulfonamide via Reduction

This two-step method involves the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride followed by the reduction of the nitro group.[3]

-

Step 1: Ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride

-

Dissolve 5-chloro-2-nitrobenzenesulfonyl chloride in a suitable polar solvent such as water or dichloromethane.

-

Under heating (30-70°C), add ammonia water to the solution to carry out the ammonolysis reaction, yielding 5-chloro-2-nitrobenzenesulfonamide.

-

-

Step 2: Reduction of 5-chloro-2-nitrobenzenesulfonamide

-

Dissolve the resulting 5-chloro-2-nitrobenzenesulfonamide in a mixed solvent system of methanol and water.

-

Add iron powder as the reducing agent.

-

Heat the reaction mixture to 40-80°C to facilitate the reduction of the nitro group to an amino group, yielding this compound.

-

Causality behind Experimental Choices: The use of a polar solvent in the ammonolysis step facilitates the dissolution of the starting material and the reaction with aqueous ammonia. The choice of iron powder for the reduction is a classic and cost-effective method for nitro group reduction in the presence of other functional groups.

Protocol 2: Direct Chlorination of o-Aminobenzenesulfonamide

This method provides a more direct route to the target compound.[4]

-

Mix o-Aminobenzenesulfonamide (1.72g) with N-chlorosuccinimide (NCS) (1.32g, 1.0 equivalent) in chloroform.

-

Stir the mixture at reflux temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, purify the product by column chromatography to obtain 2-amino-5-chlorobenzenesulfonamide. This method has been reported to yield the product in high purity (>99%) and yield (95%).[4]

Causality behind Experimental Choices: N-chlorosuccinimide is a mild and selective chlorinating agent, which is crucial for avoiding over-chlorination or side reactions with the amino and sulfonamide groups. Chloroform is a suitable solvent for this reaction due to its inertness and ability to dissolve the reactants.

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Medicinal Chemistry Applications: A Scaffold for Diverse Pharmacological Activities

The this compound core is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide range of therapeutic applications.

Diuretics: Targeting Renal Ion Transport

Benzenesulfonamide derivatives have long been a cornerstone in the development of diuretic agents. These compounds primarily exert their effects by inhibiting ion transporters in the renal tubules, leading to increased excretion of sodium and water.[5] The structural features of this compound make it an interesting starting point for the design of potent loop diuretics.

Structure-Activity Relationship (SAR) of Loop Diuretics:

The diuretic activity of 5-sulfamoyl-2-aminobenzoic acid derivatives, a class to which derivatives of our core molecule belong, is governed by several key structural features:[5][6][7]

-

Acidic Group at C1: A carboxyl group or a bioisosteric equivalent at the C1 position is crucial for optimal diuretic activity as it directs the drug to the kidney.[5][7]

-

Sulfamoyl Group at C5: The sulfonamide moiety at the C5 position is essential for the diuretic effect.[5]

-

Activating Group at C4: Substitution at the C4 position with an electron-withdrawing group, such as chlorine, enhances diuretic potency.[5]

-

Amino Group Substitution at C2: The nature of the substituent on the C2 amino group significantly influences activity. For instance, substitution with a furfuryl group, as seen in Furosemide, leads to potent diuretic action.[6][7]

Furosemide: A Structurally Related Loop Diuretic

While not directly synthesized from this compound, the blockbuster loop diuretic Furosemide shares significant structural similarities. Its synthesis typically starts from 2,4-dichlorobenzoic acid.[6] Understanding its SAR provides valuable insights for designing novel diuretics based on the this compound scaffold.

Mechanism of Action of Loop Diuretics

Caption: Mechanism of action of loop diuretics.

Carbonic Anhydrase Inhibitors: Targeting pH Regulation

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[2][8] Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design.

Derivatives of this compound have been investigated as inhibitors of various CA isoforms, particularly the tumor-associated isoforms CA IX and CA XII, which play a role in pH regulation in the tumor microenvironment and are considered promising anticancer targets.[2][8][9]

Quantitative Data for CA Inhibition by Sulfonamide Derivatives

The inhibitory potency of sulfonamide derivatives against different CA isoforms is typically expressed as the inhibition constant (Ki). Lower Ki values indicate higher potency.

| Compound Type | Target Isoform | Ki (nM) | Reference(s) |

| Ureido-substituted benzenesulfonamides | CA IX | Potent (nanomolar range) | [9] |

| Coumarin-based sulfonamides | CA IX | 21 | [2] |

| Coumarin-based sulfonamides | CA XII | 5 | [2] |

| Hydrazonobenzenesulfonamides | CA II | 1.75 - 6.65 | [10] |

| Hydrazonobenzenesulfonamides | CA IX | 34.3 - 67.5 | [10] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against CA isoforms is the stopped-flow CO₂ hydrase assay.

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human CA isozymes and the test compounds (sulfonamide derivatives) in an appropriate buffer (e.g., Tris-HCl).

-

Assay Procedure:

-

The assay measures the enzyme-catalyzed hydration of CO₂.

-

A CO₂-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme and a pH indicator in a stopped-flow instrument.

-

The change in pH due to the formation of bicarbonate and a proton is monitored spectrophotometrically.

-

-

Inhibition Measurement:

-

The assay is performed in the presence of varying concentrations of the inhibitor.

-

The initial rates of the reaction are measured.

-

The Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Antibacterial Agents: Targeting Folic Acid Synthesis

The sulfonamide moiety is a well-established pharmacophore in antibacterial drug discovery. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an excellent target for selective antibacterial therapy.

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[11]

Quantitative Data for Antibacterial Activity of Sulfonamide Derivatives

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Derivative Scaffold | Bacterial Strain | MIC (µmol/L) | Reference(s) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62 - 31.25 | [11] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 | [11] |

| Novel sulfonamides (Compound 5a) | Escherichia coli | 7.81 | [1] |

| Novel sulfonamides (Compound 9a) | Escherichia coli | 7.81 | [1] |

Mechanism of Action of Antibacterial Sulfonamides

Caption: Mechanism of action of antibacterial sulfonamides.

Conclusion and Future Perspectives

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as diuretics, carbonic anhydrase inhibitors, and antibacterial agents. The synthetic accessibility of the core molecule and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutics.

Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors for specific targets, such as CA IX/XII or bacterial DHPS.

-

Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas, such as antiviral or anticancer applications beyond CA inhibition.

-

Development of Drug Delivery Systems: Formulating promising derivatives into advanced drug delivery systems to improve their pharmacokinetic and pharmacodynamic properties.

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents.

- CAS No : 2015-19-2| Chemical Name : this compound | Pharmaffiliates.

- This compound - gsrs.

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed.

- Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC.

- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - AIR Unimi.

- Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One - Research journals.

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH.

- o-Chlorobenzenesulfonamidic derivatives of (aryloxy)propanolamines as beta-blocking/diuretic agents - PubMed.

- Inhibition of carbonic anhydrase isoforms I, II, IX and XII with novel Schiff bases - PubMed.

- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - MDPI.

- SAR of Loop Diuretics - Pharmacy 180.

- Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC - NIH.

- Structure Activity Relationship of Diuretics | PPTX - Slideshare.

- SAR of Loop Diuretics (Sulphonamide Derivatives) - YouTube.

- Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository.

- CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.

- CN105348069A - Synthesis process of glibenclamide intermediate 5-chlorosalicylic acid - Google Patents.

- 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem.

Sources

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 4. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Structure Activity Relationship of Diuretics | PPTX [slideshare.net]

- 7. youtube.com [youtube.com]

- 8. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with novel Schiff bases: identification of selective inhibitors for the tumor-associated isoforms over the cytosolic ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 10. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [air.unimi.it]

- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of 5-Amino-2-chlorobenzenesulfonamide: An In-Depth Technical Guide

Introduction